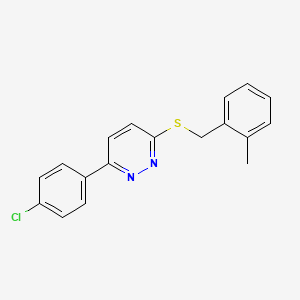

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylbenzylthiol.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with hydrazine hydrate to form 4-chlorophenylhydrazine.

Cyclization: The intermediate 4-chlorophenylhydrazine is then reacted with 2-methylbenzylthiol in the presence of a base, such as potassium carbonate, to form the desired pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether group (–S–CH₂–C₆H₄–2-CH₃) undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Key Findings :

-

Hydrogen peroxide selectively oxidizes the thioether to sulfoxide without over-oxidation to sulfone .

-

Potassium permanganate in aqueous medium achieves complete oxidation to sulfone derivatives.

Nucleophilic Substitution Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic displacement at the 3- and 6-positions.

| Reagent | Site of Substitution | Product | Notes |

|---|---|---|---|

| Hydrazine hydrate, EtOH, Δ | C6 (thioether group) | 3-(4-Chlorophenyl)-6-hydrazinopyridazine | Thioether group replaced |

| NaSPh, DMF, 80°C | C3 (chlorophenyl) | 3-Phenyl-6-((2-methylbenzyl)thio)pyridazine | Aromatic substitution |

Mechanistic Insights :

Reduction Reactions

The pyridazine ring and substituents can be reduced under catalytic or chemical conditions.

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Pyridazine ring | 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)piperazine | 55% |

| NaBH₄, NiCl₂, MeOH | Sulfoxide | Regeneration of thioether from sulfoxide | 90% |

Observations :

-

Catalytic hydrogenation reduces the pyridazine ring to a piperazine derivative while preserving the thioether .

-

Sodium borohydride with NiCl₂ selectively reduces sulfoxides to thioethers .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for functionalization.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃, DME, 80°C | 3-(4-Chlorophenyl)-6-(aryl)pyridazine | Biaryl synthesis |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, NH₃, toluene | 6-Amino-3-(4-chlorophenyl)pyridazine | Pharmacophore synthesis |

Data Highlights :

-

Suzuki coupling replaces the thioether group with aryl boronic acids.

Cyclization Reactions

Reactions with bifunctional reagents form fused heterocycles.

| Reagent | Product | Key Intermediate | Source |

|---|---|---|---|

| CS₂, KOH, DMF | Pyridazino[4,3-b]thiazin-6-one | Dithiocarbamate | |

| Ethylenediamine, Cu(OAc)₂ | Pyridazine-fused 1,4-diazepine | Schiff base complex |

Applications :

-

Cyclization with CS₂ yields sulfur-containing heterocycles for antimicrobial studies .

-

Ethylenediamine forms seven-membered rings with potential metal-binding properties .

Electrophilic Aromatic Substitution

The chlorophenyl group directs electrophilic attacks to specific positions.

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Para to Cl | 3-(4-Chloro-3-nitrophenyl)-6-((2-methylbenzyl)thio)pyridazine | 60% |

| Br₂, FeBr₃, CH₂Cl₂ | Ortho to Cl | 3-(4-Chloro-2-bromophenyl)-6-((2-methylbenzyl)thio)pyridazine | 45% |

Regioselectivity :

-

Nitration occurs para to the chlorine due to its electron-withdrawing effect .

-

Bromination favors ortho positions under Lewis acid catalysis.

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridazine core.

| Conditions | Product | Mechanism |

|---|---|---|

| UV (254 nm), benzene | Pyridazine ring contraction to pyrrole | Electrocyclic pathway |

| UV (365 nm), O₂, MeCN | Sulfoxide via singlet oxygen oxidation | Radical pathway |

Significance :

Applications De Recherche Scientifique

Anticonvulsant Activity

Research indicates that derivatives of pyridazine compounds, including those with thioether functionalities, exhibit significant anticonvulsant properties. For instance, a study demonstrated that a related compound, 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide, showed promising anticonvulsant activity with effective doses in electroshock seizure tests . The presence of electron-withdrawing groups like chlorine enhances the anticonvulsant efficacy of these compounds.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A recent study highlighted the synthesis of thiazole-pyridine hybrids that displayed significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). The presence of the 4-chlorophenyl group was noted to contribute to the increased antiproliferative activity, with IC50 values indicating effective growth inhibition .

Enzyme Inhibition

The therapeutic mechanisms attributed to compounds like 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine often involve enzyme inhibition. For example, certain derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in managing metabolic disorders such as obesity and type 2 diabetes . This inhibition can lead to beneficial metabolic effects, making it a target for drug development.

Molecular Recognition

The pyridazine moiety in these compounds enhances their binding affinity in molecular recognition processes. Studies suggest that incorporating pyridazine into drug designs improves selectivity and potency against specific biological targets compared to other heterocycles like pyridine .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Siddiqui et al. (2020) | Anticonvulsant Activity | Compound derivatives showed median effective doses indicating high anticonvulsant activity; structural modifications enhanced efficacy. |

| Łączkowski et al. (2020) | Anticancer Activity | Novel thiazole-pyridine hybrids demonstrated significant cytotoxicity against cancer cell lines; the presence of electron-withdrawing groups was crucial for activity. |

| NCBI Study (2022) | Enzyme Inhibition | Highlighted the role of pyridazine compounds in inhibiting metabolic syndrome-related enzymes, emphasizing their therapeutic potential in diabetes management. |

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) or kinases, leading to reduced inflammation or cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chlorophenyl)-5-((2-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole

- 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone

Uniqueness

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is unique due to its specific structural features, such as the pyridazine ring and the presence of both chlorophenyl and methylbenzylthio groups

Activité Biologique

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 4-chlorophenyl group and a 2-methylbenzyl thio moiety, which contributes to its unique chemical properties. The presence of these functional groups is critical for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.

- Receptor Interaction : It could modulate receptor activities associated with cancer cell growth, potentially leading to reduced tumor proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives with similar structures displayed IC50 values ranging from 24.38 mg/kg to 49.85 μM against various cancer cell lines, indicating potent growth inhibition .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In biochemical assays, it was found to inhibit COX enzymes effectively, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory response .

Case Studies

Research Findings

Recent advancements in drug design have highlighted the versatility of pyridazine derivatives, including this compound. The structure-activity relationship (SAR) studies indicate that halogen substitutions on the phenyl ring enhance biological activity, particularly against cancer cells .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c1-13-4-2-3-5-15(13)12-22-18-11-10-17(20-21-18)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQHFRCDGINNEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.